molecular formula C12H15BrN2 B1424059 N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine CAS No. 1219960-87-8

N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine

Cat. No. B1424059
CAS RN: 1219960-87-8
M. Wt: 267.16 g/mol
InChI Key: HEHHUBAVUJIBJQ-UHFFFAOYSA-N
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Description

N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine is an organic compound with a unique chemical structure. This compound is an amine, which is an organic compound that contains an amine group, which is a nitrogen atom connected to three hydrogen atoms. It is an important intermediate in organic synthesis and has been used in a variety of applications.

Scientific Research Applications

Oxyfunctionalization of Pyridine Derivatives

N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine and its derivatives have been identified as significant intermediates for various applications in the chemical industry. They serve as essential synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. The oxyfunctionalization of pyridine derivatives, such as N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine, using enzymes or whole cells, is an attractive strategy for preparing hydroxylated pyridines. This process is crucial as chemical synthesis methods for aminopyridinols are generally limited or inefficient. A study highlighted the capability of Burkholderia sp. MAK1 to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives, demonstrating the potential of biocatalysis in modifying these compounds (Stankevičiūtė et al., 2016).

Synthesis of Novel Pyridine-Based Derivatives

The synthesis of novel pyridine-based derivatives, including N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine, has been a focus due to their potential applications in various domains. A study outlined an efficient palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. These compounds were analyzed using Density Functional Theory (DFT) methods to understand their reaction pathways and potential applications. Some derivatives exhibited significant biological activities, such as anti-thrombolytic and biofilm inhibition activities, showcasing their potential in medical and biological applications (Ahmad et al., 2017).

Synthesis of Pyridines via Bromocyclization

Another application in the field of synthetic chemistry involves the synthesis of pyridines through bromocyclization. This method is crucial for generating pyridine-4-carboxylates and trisubstituted pyridines with high regiocontrol. The process, utilizing N-bromosuccinimide, is efficient and offers a robust route for synthesizing structurally complex pyridines, which can serve as intermediates for further chemical transformations or as target molecules for pharmaceutical applications (Bagley et al., 2004).

Investigation of Pyridine Derivatives for Ecosystem Health

Studies also explore the ecological applications of pyridine derivatives. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives of N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine, were found to exhibit excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This implies potential applications of these compounds in agriculture and ecosystem management (Moran, 2003).

properties

IUPAC Name

5-bromo-4-methyl-N,N-bis(prop-2-enyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-4-6-15(7-5-2)12-8-10(3)11(13)9-14-12/h4-5,8-9H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHHUBAVUJIBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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